
4-bromo-N-cyclohexylnaphthalene-1-sulfonamide
Descripción general
Descripción
“4-bromo-N-cyclohexylnaphthalene-1-sulfonamide” is a chemical compound with the molecular formula C16H18BrNO2S and a molecular weight of 368.29 . It is used in research and has a CAS number of 881288-45-5 .
Molecular Structure Analysis
The molecular structure of “4-bromo-N-cyclohexylnaphthalene-1-sulfonamide” consists of a naphthalene ring substituted with a bromine atom and a sulfonamide group, and a cyclohexyl group attached to the nitrogen of the sulfonamide .Aplicaciones Científicas De Investigación
Sulfonamides in Medicinal Chemistry : Sulfonamides have a rich history as antimicrobial agents and have been expanded into various therapeutic areas including diuretics, carbonic anhydrase inhibitors, antiepileptics, antipsychotics, COX2 inhibitors, and as agents in cancer therapy (Carta, Scozzafava, & Supuran, 2012). Their versatility in drug design is attributed to the sulfonamide functional group's ability to mimic natural substrates and inhibit enzymes or receptor activities. The structural diversity and biological activities of sulfonamides highlight their significance in drug discovery and development.
Environmental Impact and Analysis : Sulfonamides, due to their extensive use, have been a focus of environmental studies, particularly regarding their persistence and effects in ecosystems. Research on the microbial degradation of sulfonamides points to the potential environmental risk they pose, emphasizing the need for effective biodegradation strategies (Deng, Li, & Zhang, 2018). Additionally, methods for the analysis and detection of sulfonamides in environmental samples, such as capillary electrophoresis, have been developed, underscoring the importance of monitoring these compounds (Hoff & Kist, 2009).
Antibacterial and Antitumor Properties : The sulfonamide group has been explored for its antibacterial and antitumor properties, with research focusing on the synthesis of derivatives that exhibit potent activity against various pathogens and cancer cells. This includes sulfonamide-containing thiophene and chromene moieties reviewed for their antibacterial activity (Rathore et al., 2021). The ongoing exploration of sulfonamides in medicinal chemistry aims to develop new drugs with enhanced efficacy and selectivity.
Propiedades
IUPAC Name |
4-bromo-N-cyclohexylnaphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2S/c17-15-10-11-16(14-9-5-4-8-13(14)15)21(19,20)18-12-6-2-1-3-7-12/h4-5,8-12,18H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFCLQQYRVANMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-cyclohexylnaphthalene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




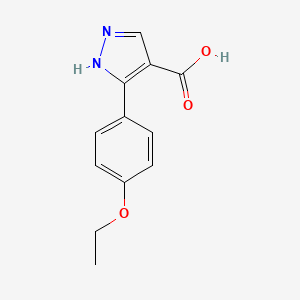
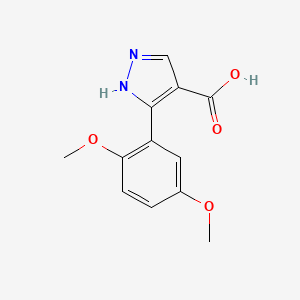
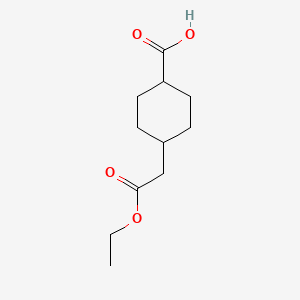
![4-Formyl-9-methyltetrazolo[1,5-a]quinoline](/img/structure/B3162717.png)

![{6-Methylimidazo[1,2-a]pyridin-2-yl}methanamine](/img/structure/B3162732.png)
![3-ethyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole](/img/structure/B3162736.png)
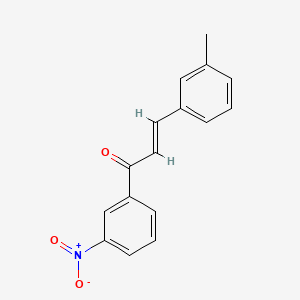
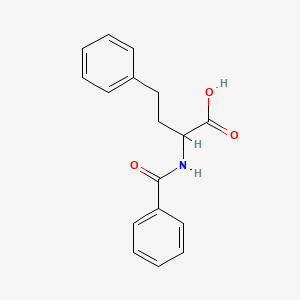

amine](/img/structure/B3162757.png)

